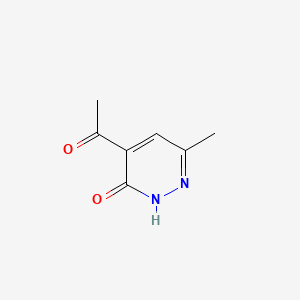

4-Acetyl-6-methylpyridazin-3(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetyl-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)7(11)9-8-4/h3H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROTMUMZYOYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetyl 6 Methylpyridazin 3 2h One and Analogues

Direct Ring Synthesis Approaches

The formation of the pyridazinone ring is most commonly achieved by creating the dinitrogen bond through the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Cyclocondensation Reactions of Precursors (e.g., hydrazine with appropriate ketoesters or ketoacids)

The most classical and widely employed method for synthesizing 3(2H)-pyridazinones involves the cyclocondensation of γ-ketoacids or their corresponding esters with hydrazine hydrate (B1144303). nih.govnih.gov This reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable six-membered heterocyclic ring.

A general pathway involves the reaction of a γ-ketoacid with hydrazine, where the terminal carboxyl group and the ketone carbonyl group are suitably positioned to react with the two nitrogen atoms of hydrazine. For instance, β-aroylpropionic acids are common starting materials that, upon cyclization with hydrazine hydrate, yield 6-aryl-4,5-dihydro-3(2H)-pyridazinones. nih.govacs.org Subsequent dehydrogenation can then introduce a double bond into the ring, leading to the aromatic pyridazinone system.

A pertinent example leading to analogues involves a ketolization reaction between an acetophenone (B1666503) and pyruvic acid to form an α-methyl-β-benzoyllactic acid, which is a type of γ-ketoacid. The subsequent cyclocondensation of this intermediate with hydrazine produces a hydroxydihydropyridazinone, which can be dehydrated in an acidic medium to furnish the final pyridazinone. nih.gov

| Starting Material 1 | Starting Material 2 | Key Intermediate Type | Product Class | Reference(s) |

| γ-Ketoacid / γ-Ketoester | Hydrazine | Hydrazone | 4,5-Dihydropyridazin-3(2H)-one | nih.gov, nih.gov |

| β-Aroylpropionic acid | Hydrazine Hydrate | Hydrazone | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone | acs.org, nih.gov |

| Acetophenone + Pyruvic Acid | Hydrazine | γ-Ketoacid | Hydroxydihydropyridazinone | nih.gov |

| 4-Pentynoic acid | Phenylhydrazine (B124118) | Arylhydrazone | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | nih.gov |

Ring Closure Strategies Involving Relevant Building Blocks

Beyond the standard ketoacid-hydrazine condensation, several other ring closure strategies have been developed to access the pyridazinone core. These methods often employ different building blocks or catalytic systems to achieve the desired heterocyclic structure.

One approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. This method provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazine (B1198779) or pyridazinone derivatives. nih.gov Another strategy is the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by a TBAI/K2S2O8 system, which yields a variety of trisubstituted pyridazines. nih.gov

Inverse electron demand Diels-Alder reactions represent another powerful tool. For example, the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers can produce functionalized pyridazines with high regioselectivity. nih.gov While these methods may first yield a pyridazine, conversion to the corresponding pyridazin-3(2H)-one is often a feasible subsequent step, for example, through demethylation of a 3-methoxypyridazine.

Functional Group Interconversions and Derivatization

Once the pyridazinone core is established, its functionality can be extensively modified. These derivatization reactions are crucial for creating libraries of analogues for structure-activity relationship studies.

Alkylation and Acylation Reactions on the Pyridazinone Core

The nitrogen atoms of the pyridazinone ring, particularly the N-2 position, are common sites for alkylation and acylation. Direct alkylation can be achieved using alkyl halides in the presence of a base. For example, the reaction of a 3(2H)-pyridazinone with methyl iodide or propyl halides introduces a methyl or propyl group at the N-2 position, respectively. nih.govsemanticscholar.org The introduction of a 2-(2'-hydroxyethyl) group has also been reported, demonstrating the versatility of this reaction. nih.gov

Acylation of the N-2 nitrogen is also a key transformation. The synthesis of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted benzal)hydrazone derivatives showcases a direct N-acylation of the pyridazinone ring system. nih.gov Furthermore, 2-acyl-4,5-dichloropyridazin-3-ones, prepared by reacting the parent pyridazinone with acyl chlorides, have been developed as stable and chemoselective N-acylating agents for amines, highlighting the reactivity of the N-acyl pyridazinone system itself. organic-chemistry.org

| Reaction Type | Reagent(s) | Position of Modification | Product Type | Reference(s) |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-2 | 2-Alkylpyridazin-3(2H)-one | nih.gov, semanticscholar.org |

| Acylation | Acetyl Chloride | N-2 | 2-Acetylpyridazin-3(2H)-one | semanticscholar.org |

| Acylation | Acyl Halide | N-2 | 2-Acylpyridazin-3(2H)-one | organic-chemistry.org |

Nucleophilic Substitution Reactions

Halogenated pyridazinones are valuable intermediates for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). A common strategy involves converting the C-3 carbonyl group into a chloro group using reagents like phosphorus oxychloride (POCl3). arabjchem.org The resulting 3-chloropyridazine (B74176) is highly reactive towards nucleophiles. For instance, treatment with hydrazine hydrate replaces the chlorine atom to form a 3-hydrazinopyridazine, a versatile building block for further elaboration. nih.gov

Similarly, halogen atoms at other positions on the pyridazinone ring, such as C-4, C-5, or C-6, are readily displaced by various nucleophiles. The synthesis of polysubstituted pyridazinones from tetrafluoropyridazine (B1595357) demonstrates sequential nucleophilic substitution, where fluorine atoms are displaced by amines, thiolates, and other nucleophiles. nih.gov The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the existing substituents on the ring. nih.govbrighton.ac.uk

Mannich Reactions in Pyridazinone Functionalization

The Mannich reaction provides a method for the aminoalkylation of the pyridazinone nucleus. This three-component condensation typically involves an active hydrogen-containing substrate, formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.orgchem-station.com In the context of pyridazinones, the N-H proton at the N-2 position possesses sufficient acidity to act as the active hydrogen component.

The reaction of a 4,5-dihydro-3(2H)-pyridazinone with formaldehyde and a secondary amine (such as morpholine (B109124) or piperidine) results in the formation of N-dialkylaminomethyl derivatives, where the aminoalkylation occurs specifically at the N-2 position. raco.cat This reaction introduces a Mannich base side chain onto the pyridazinone core, offering a route to analogues with distinct physicochemical properties. A similar strategy has been used to synthesize bis-pyridazinone derivatives, where Mannich bases are formed from 1,4-diacetyl benzene (B151609) and subsequently used in a multi-step sequence to construct the final molecule. nih.gov

Palladium-Catalyzed Coupling Reactions for Aromatic Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aromatic substituents onto heterocyclic cores like pyridazinone. While direct palladium-catalyzed synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one is not extensively documented in dedicated literature, the principles are widely applied to analogous structures. These reactions offer a versatile platform for creating libraries of substituted pyridazinones for structure-activity relationship (SAR) studies.

The general strategy involves the coupling of a halogenated or otherwise activated pyridazinone precursor with an organometallic reagent, typically a boronic acid (Suzuki coupling), organostannane (Stille coupling), or terminal alkyne (Sonogashira coupling). For instance, a chloropyridazine derivative can be coupled with an arylboronic acid to introduce an aromatic substituent. arabjchem.org The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent system. youtube.com

Mechanistic studies suggest that palladium(II)-catalyzed C-H activation can lead to the formation of substituted pyridines through electrophilic C-H alkenylation followed by aza-6π-electrocyclization. nih.gov This principle can be extrapolated to the synthesis of complex pyridazinone analogues. The synthesis of cephalotaxine (B1668394) analogues, for example, has been achieved through successive intramolecular palladium-catalyzed reactions, including allylic amination and Heck reactions, demonstrating the power of this approach in building complex heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst System | Reactants | Product Type | Key Feature |

| Pd(OAc)₂ / Hindered Pyridine (B92270) Ligand | α,β-Unsaturated oxime ethers, Alkenes | Multi-substituted pyridines | C-H activation and aza-6π-electrocyclization nih.gov |

| Pd(PPh₃)₄ | Halogenated pyridazinone, Arylboronic acid | Aryl-substituted pyridazinone | Suzuki Coupling |

| PdCl₂(PPh₃)₂ / CuI | Halogenated pyridazinone, Terminal alkyne | Alkynyl-substituted pyridazinone | Sonogashira Coupling |

This table presents generalized examples of palladium-catalyzed reactions applicable to the synthesis of substituted pyridazinone analogues based on established principles.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical challenges in the synthesis of polysubstituted pyridazinones. Developing strategies to control the position of functional groups is essential for targeting specific biological activities.

A notable approach involves the three-component reaction of arenes, anhydrides, and arylhydrazines using a recyclable heterogeneous catalyst like montmorillonite-KSF. researchgate.net This method provides a regioselective pathway to pyridazinones in high yields. researchgate.net Another strategy is the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which allows for the regioselective preparation of trisubstituted pyridazines. rsc.org

The synthesis of functionalized pyridazin-3(2H)-ones has also been achieved via a nucleophilic substitution of hydrogen (SNH). In this method, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents unexpectedly yields 4,5-disubstituted pyridazin-3(2H)-ones, demonstrating a novel pathway for C-4 functionalization. acs.org

The synthesis of 5-acetyl-2-ethyl-6-methyl-4-nitropyridazin-3(2H)-one, a close analogue, highlights a specific regioselective nitration step. This was achieved by treating the corresponding isoxazolo[3,4-d]pyridazinone with ceric ammonium (B1175870) nitrate (B79036) (CAN) in a mixture of acetic acid and nitric acid. researchgate.net The subsequent reduction of the nitro group provides an amino functionality, which can be further modified, showcasing a controlled route to 4-substituted pyridazinones. researchgate.netsemanticscholar.org

Table 2: Chemo- and Regioselective Synthesis Examples

| Starting Material(s) | Reagents | Product | Selectivity | Reference |

| Arenes, Anhydrides, Arylhydrazines | Montmorillonite-KSF | Substituted Pyridazinones | Regioselective | researchgate.net |

| Tetrazines, Alkynyl sulfides | Heat | Trisubstituted Pyridazines | Regioselective | rsc.org |

| Isoxazolo[3,4-d]pyridazinone | CAN, AcOH, HNO₃ | 5-acetyl-4-nitropyridazin-3(2H)-one analogue | Regioselective nitration at C-4 | researchgate.net |

| 2-benzyl-5-halopyridazin-3(2H)-ones | Grignard reagents | 4,5-disubstituted pyridazin-3(2H)-ones | C-4 functionalization via SNH | acs.org |

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles to the synthesis of pyridazinones and other heterocyclic compounds is an area of growing importance, aiming to reduce environmental impact and improve safety. youtube.com These principles include the use of renewable feedstocks, catalysis, solvent-free conditions, and designing for energy efficiency. researchgate.net

One key aspect of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. youtube.com Multicomponent reactions, such as the three-component synthesis of pyridazinones mentioned previously, are often highly atom-economical. researchgate.net

The use of heterogeneous, recyclable catalysts, like montmorillonite-KSF, aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. researchgate.net Similarly, ultrasound irradiation and microwave-assisted synthesis are being explored as energy-efficient methods that can reduce reaction times and improve yields in the synthesis of related heterocyclic systems like pyrimidines. researchgate.net Solvent choice is another critical factor; replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. For example, the synthesis of certain pyridazinone derivatives has been successfully carried out in ethanol. arabjchem.orgraco.catresearchgate.net

Table 3: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Principle | Application in Pyridazinone/Heterocycle Synthesis | Example |

| Catalysis | Use of recyclable, heterogeneous catalysts to improve efficiency and reduce waste. | Montmorillonite-KSF for pyridazinone synthesis. researchgate.net |

| Atom Economy | Employing multicomponent reactions where most atoms from the reactants are incorporated into the final product. | One-pot, three-component synthesis of pyridazinones. researchgate.net |

| Safer Solvents & Auxiliaries | Using environmentally benign solvents like ethanol or water; performing reactions under solvent-free conditions. | Synthesis of pyridazinone derivatives in ethanol. arabjchem.org |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Ultrasound-assisted synthesis of pyrimidine (B1678525) analogues. researchgate.net |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 4 Acetyl 6 Methylpyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide a complete picture of atomic connectivity. researchgate.netresearchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Acetyl-6-methylpyridazin-3(2H)-one, four distinct signals are expected. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms within the pyridazinone ring.

NH Proton: A broad singlet corresponding to the amide proton on the N2 atom, typically observed in the downfield region (e.g., δ 7.0-12.0 ppm), subject to exchange with deuterated solvents.

Ring Proton (H5): A singlet for the proton at the C5 position of the pyridazinone ring.

Acetyl Protons (CH₃CO): A sharp singlet for the three equivalent protons of the acetyl methyl group.

Methyl Protons (C6-CH₃): A sharp singlet for the three equivalent protons of the methyl group attached to the C6 position of the ring. For a similar compound, 2-ethyl-5-acetyl-4-nitro-6-methylpyridazin-3(2H)-one, the C6-methyl protons were observed at δ 2.34 ppm. core.ac.uk

Interactive Data Table: Expected ¹H NMR Signals

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (N2-H) | 10.0 - 12.0 | broad singlet | 1H |

| H5 | 6.5 - 7.5 | singlet | 1H |

| CH₃CO | 2.5 - 2.7 | singlet | 3H |

| C6-CH₃ | 2.2 - 2.4 | singlet | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated. The chemical shifts are highly indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic).

Carbonyl Carbons (C=O): Two signals in the highly deshielded region (δ 160-200 ppm) corresponding to the C3 amide carbonyl and the acetyl carbonyl.

Ring Carbons (C4, C5, C6): Three signals in the aromatic/olefinic region (δ 110-160 ppm).

Methyl Carbons (CH₃): Two signals in the upfield, aliphatic region (δ 15-30 ppm) for the acetyl methyl and the C6-methyl carbons.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl C=O | 195 - 205 |

| C3 (Amide C=O) | 160 - 170 |

| C6 | 145 - 155 |

| C4 | 135 - 145 |

| C5 | 115 - 125 |

| Acetyl CH₃ | 25 - 30 |

| C6-CH₃ | 15 - 20 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu In this molecule, with all protons being singlets, no cross-peaks would be expected, confirming their magnetic isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduorganicchemistrydata.org It would definitively link the proton signals for the methyl groups and the ring proton to their respective carbon signals.

Interactive Data Table: Key Expected HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

| H5 | C3, C4, C6 | Placement of H5 within the pyridazinone ring |

| C6-CH ₃ | C5, C6 | Attachment of the methyl group to C6 |

| H ₃C-CO | Acetyl C=O, C4 | Attachment of the acetyl group to C4 |

| NH | C3, C4 | Tautomeric form and ring structure |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and, through high-resolution analysis, its elemental composition. The fragmentation pattern offers further structural clues. The molecular formula for this compound is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol .

The fragmentation in the mass spectrometer would likely proceed via characteristic pathways for ketones and heterocyclic systems. miamioh.edu

Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the intact molecule.

α-Cleavage: The most prominent fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the acetyl group (•COCH₃) is not typical, but loss of the methyl radical from the acetyl group (•CH₃) would yield a strong peak at m/z = 153 (M-15).

Loss of Acetyl Radical: A significant fragment would be expected at m/z = 125, corresponding to the loss of the acetyl radical (•COCH₃, 43 Da).

Other Fragments: Subsequent loss of neutral molecules like carbon monoxide (CO, 28 Da) or cleavage of the pyridazinone ring can lead to further daughter ions.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 125 | [M - COCH₃]⁺ | Loss of acetyl radical |

| 97 | [M - COCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The key functional groups in this compound would produce distinct absorption bands.

N-H Stretching: A moderate to strong band in the range of 3100-3300 cm⁻¹ due to the N-H bond of the amide.

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the methyl C-H bonds.

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The amide carbonyl (C3=O) typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl (acetyl C=O) appears at a higher frequency, around 1690-1710 cm⁻¹.

C=C and C=N Stretching: Medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the double bonds within the pyridazinone ring.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | Amide (in ring) |

| 2900 - 3000 | C-H Stretch | Methyl groups |

| 1690 - 1710 | C=O Stretch | Ketone (acetyl) |

| 1650 - 1680 | C=O Stretch | Amide (in ring) |

| 1500 - 1650 | C=C / C=N Stretch | Pyridazinone ring |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy provide evidence for the molecular structure and connectivity, single-crystal X-ray diffraction offers the only method for its absolute and precise determination in the solid state. creative-biostructure.comnih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The analysis provides a three-dimensional electron density map from which the exact positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule, confirming aspects like the planarity of the pyridazinone ring and the orientation of the acetyl group.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the N-H of one molecule and a carbonyl oxygen of another) and van der Waals forces. This information is crucial for understanding the solid-state properties of the material.

Interactive Data Table: Information Obtained from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and packing efficiency. |

| Space Group | The symmetry operations that describe the crystal lattice. | Reveals the inherent symmetry of the molecular packing. |

| Atomic Coordinates | The precise x, y, z position of each atom. | Provides the definitive 3D structure of the molecule. |

| Bond Lengths & Angles | Exact intramolecular geometric parameters. | Confirms the covalent structure and reveals any strain or unusual bonding. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules. | Identifies hydrogen bonding and other packing forces. |

Elucidation of Molecular Conformation and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound, including the orientation of its substituent groups, is determined by its molecular conformation and associated torsion angles. X-ray crystallography on analogous pyridazinone derivatives reveals that the central pyridazinone ring is typically planar or nearly planar. researchgate.net The substituents, however, can exhibit significant rotational freedom, which is described by torsion angles.

| Torsion Angle Description | Typical Value (°) in Analogous Structures |

| Dihedral angle between pyridazinone and adjacent rings | 11.47 - 89.8 |

| Acetyl group orientation relative to the pyridazinone ring | Variable, defining coplanarity |

Note: The data in this table is derived from closely related pyridazinone structures and serves to illustrate the expected conformational parameters for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a variety of intermolecular interactions that dictate the crystal packing. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in the crystal lattice of similar pyridazinone compounds. nih.govmdpi.com This analysis partitions the crystal space into regions where each molecule has a defined volume and allows for the mapping of close intermolecular contacts.

| Type of Intermolecular Contact | Contribution to Crystal Packing in Analogous Structures (%) |

| H···H | 44.3 - 56.6 |

| H···C/C···H | 22.6 |

| O···H/H···O | 10.0 |

| N···C/C···N | 3.5 |

Note: The data in this table is based on Hirshfeld surface analysis of related pyridazinone compounds and indicates the likely interactions for this compound. nih.govmdpi.com

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the formation of ordered supramolecular assemblies in the crystal structure of this compound. The presence of a hydrogen bond donor (the N-H group of the pyridazinone ring) and acceptors (the carbonyl oxygen of the ring and the acetyl group) facilitates the formation of robust hydrogen-bonded networks.

In many pyridazinone derivatives, a characteristic feature is the formation of inversion dimers through intermolecular N—H⋯O hydrogen bonds between the pyridazinone rings of two neighboring molecules. nih.govnih.gov This often results in the formation of a stable R2(2)(8) ring motif. nih.gov These dimers can then act as building blocks for the construction of more extended one-, two-, or three-dimensional supramolecular architectures. nih.gov The specific geometry of these hydrogen bonds, including the D-H, H···A, and D···A distances and the D-H···A angle, are critical parameters determined from single-crystal X-ray diffraction data.

| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=C (ring) | ~0.86 | ~1.98 | ~2.84 | ~175 |

| C-H···O=C (acetyl) | Variable | Variable | Variable | Variable |

Note: The hydrogen bond parameters are typical values observed in the crystal structures of analogous pyridazinone compounds. nih.gov

Combined Spectroscopic and Diffraction Approaches for Comprehensive Structural Confirmation

A comprehensive and unambiguous structural confirmation of this compound relies on the combined application of spectroscopic and diffraction techniques. mdpi.com While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic methods offer complementary information and are essential for characterizing the compound in different states.

The synthesis and characterization of new pyridazinone derivatives typically involve a suite of analytical methods. mdpi.commdpi.com Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretching of the pyridazinone ring and the acetyl group, and the N-H stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure in solution. mdpi.commdpi.com

Electron Spray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the compound. mdpi.com Ultimately, single-crystal X-ray diffraction analysis provides the precise three-dimensional coordinates of all atoms in the crystal, confirming the connectivity and stereochemistry of the molecule and revealing the details of its crystal packing and intermolecular interactions. mdpi.com The integration of these techniques ensures a thorough and reliable structural elucidation of this compound.

Theoretical and Computational Investigations of 4 Acetyl 6 Methylpyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 4-Acetyl-6-methylpyridazin-3(2H)-one at the atomic and molecular levels. These methods allow for the prediction of various chemical and physical behaviors without the need for empirical data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridazinone derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are employed to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.netiaea.org The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The electronic properties derived from DFT, such as the distribution of electron density, can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule. For instance, in related pyridazinone structures, the oxygen atom of the carbonyl group typically represents a region of high negative electrostatic potential, making it a likely site for electrophilic attack. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Pyridazinone Derivative (Calculated via DFT) Note: This data is representative of pyridazinone derivatives and illustrates the type of information obtained from DFT calculations.

| Parameter | Symbol | Value |

| Electronegativity | χ | Varies |

| Chemical Hardness | η | Varies |

| Global Softness | σ | Varies |

| Electrophilicity Index | ω | Varies |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the stability and reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of chemical stability; a larger energy gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

FMO analysis for pyridazinone derivatives helps in understanding their charge transfer properties and potential reaction pathways. mdpi.comnih.gov The distribution of HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be located on the pyridazinone ring and the acetyl group, while the LUMO may be distributed over the conjugated system. This information is invaluable for predicting how the molecule will behave in different chemical environments and for designing synthetic routes.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyridazinone Derivative Note: This data is illustrative and represents typical values obtained for pyridazinone compounds through FMO analysis.

| Orbital | Energy (eV) |

| HOMO | Varies |

| LUMO | Varies |

| Energy Gap (ΔE) | Varies |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable acetyl group, identifying the most stable conformers is essential for understanding its biological activity. The various conformations can have different energies, and the lowest energy conformer is typically the most populated at equilibrium.

Computational methods, such as DFT and ab initio calculations, can be used to explore the potential energy surface of the molecule and identify all stable conformers and the transition states that connect them. nih.gov This analysis provides a detailed energy landscape, revealing the relative stabilities of different conformations and the energy barriers for interconversion. nih.gov The preferred conformation of this compound will dictate its three-dimensional shape, which is a critical factor in its ability to bind to a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is a cornerstone of modern drug discovery, enabling the investigation of how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. wjarr.combenthamscience.com

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. This involves placing the ligand in various orientations and conformations within the binding pocket and calculating the binding energy for each pose. nih.gov The pose with the lowest binding energy is considered the most likely binding mode. wjarr.com

These studies reveal crucial information about the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of other pyridazinone derivatives, the carbonyl oxygen and ring nitrogen atoms are often found to form key hydrogen bonds with amino acid residues in the active site. nih.gov The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction. A lower binding energy suggests a higher affinity of the ligand for the target. nih.gov This information is critical for ranking potential drug candidates and prioritizing them for further experimental testing.

The insights gained from molecular docking studies are integral to both ligand-based and structure-based drug design strategies.

In structure-based drug design , the three-dimensional structure of the target protein is known. Docking studies of this compound with its putative target can guide the design of new analogues with improved binding affinity and selectivity. By identifying key interactions and unoccupied pockets in the active site, medicinal chemists can rationally modify the structure of the lead compound to enhance its activity.

In ligand-based drug design , the structure of the target protein is unknown. Instead, a series of known active ligands is used to develop a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. Although not directly a docking method, the conformational analysis of this compound is vital for this approach. The low-energy conformers of the molecule can be compared to the pharmacophore model to assess its potential for activity.

Through these computational approaches, the development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated, reducing the time and cost associated with traditional drug discovery methods. wjarr.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful tool to understand the dynamic nature of this compound, revealing its conformational flexibility and stability over time. While specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous pyridazinone derivatives. tandfonline.comnih.gov

MD simulations of pyridazinone-based compounds typically involve placing the molecule in a simulated physiological environment, such as a water box, and calculating the atomic forces to model its movement over time. tandfonline.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them.

For this compound, key areas of conformational flexibility would include the rotation around the single bond connecting the acetyl group to the pyridazinone ring and the orientation of the methyl group. The planarity of the pyridazinone ring itself is a significant factor, with the acetyl and methyl substituents potentially influencing its electronic and steric properties.

A typical MD simulation would track parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's trajectory and the Root Mean Square Fluctuation (RMSF) to identify regions of higher flexibility. The analysis of dihedral angles would provide detailed information on the rotational freedom of the acetyl group. Understanding these dynamic behaviors is critical, as the conformation of a molecule can significantly impact its interaction with biological targets.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in the solid state and the nature of the forces that govern it. Studies on various heterocyclic compounds, including those with acetyl groups and pyridazinone cores, demonstrate the utility of this technique. nih.govnih.goviucr.org

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

For this compound, the primary intermolecular interactions would likely involve:

Hydrogen Bonds: The N-H group of the pyridazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the pyridazinone ring can act as hydrogen bond acceptors.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show a high percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. The presence of distinct "wings" in the plot would signify C-H···O or N-H···O hydrogen bonds.

Table 1: Predicted Predominant Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Similar Compounds

| Contact Type | Predicted Contribution | Significance |

| H···H | High | Major contributor to van der Waals forces. |

| C···H/H···C | Moderate | van der Waals interactions and weak hydrogen bonds. |

| O···H/H···O | Moderate | Indicates the presence of C-H···O or N-H···O hydrogen bonds. |

| N···H/H···N | Low to Moderate | Highlights N-H···N or N-H···O hydrogen bonding. |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and software are employed to predict these properties for novel chemical entities, including pyridazinone derivatives. researchgate.netnih.govnih.gov These predictions are crucial for prioritizing compounds for further experimental investigation.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically after oral administration. Key parameters include intestinal absorption, Caco-2 permeability, and oral bioavailability. Pyridazinone derivatives often exhibit good intestinal absorption. researchgate.net

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its effect.

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound might inhibit is vital to avoid potential drug-drug interactions.

Excretion: This is the removal of the compound and its metabolites from the body.

For this compound, in silico tools would likely predict its ADME profile based on its structural features. The presence of polar groups (carbonyls, N-H) and a relatively small size would influence its solubility and permeability.

Table 2: Illustrative In Silico ADME Prediction for this compound

| ADME Property | Predicted Outcome (Illustrative) | Implication for Research |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable for oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A reasonable fraction of the compound may be available in its free form. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May or may not be suitable for targeting the central nervous system, depending on the therapeutic goal. |

| Metabolism | ||

| CYP2D6 Inhibition | Likely Non-inhibitor | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibition | Likely Non-inhibitor | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely No | Influences the pathway of renal excretion. |

It is important to note that these are illustrative predictions based on the general properties of similar compounds. Actual experimental values may vary.

Structure Activity Relationship Sar Studies and Molecular Design of Pyridazinone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

The planarity of the pyridazinone scaffold appears to be a significant factor for certain biological targets. For instance, pyridazinones with an indole (B1671886) moiety at the 4-position showed greater inhibitory activity against phosphodiesterase 4B (PDE4B) compared to their 4,5-dihydropyridazinone counterparts. nih.gov This suggests that the more planar pyridazinone structure allows for better interaction within the hydrophobic pocket of the enzyme's active site. nih.gov

The substituent at the N-2 position of the pyridazinone ring also plays a critical role. In the context of PDE4B inhibition, a hydrogen bond donor (R2 = H) at this position was found to be optimal for affinity, as N-methyl derivatives showed reduced activity. nih.gov Conversely, introducing a benzyl (B1604629) substituent at the N-2 position, while slightly decreasing the inhibitory effect, was noted to potentially improve selectivity. nih.gov For glucan synthase inhibitors, substituting the N-2 phenyl ring with a 3,5-difluorophenyl group was a key modification in identifying a potent compound. nih.gov

Substituents at other positions of the pyridazinone ring also exert significant influence:

C4-Position: In a series of glucan synthase inhibitors, replacing a morpholino group at the C4-position with a 3-fluorocyclopentyloxy group led to a potent derivative. nih.gov However, further substitutions with alkyl or ether groups at other open positions on the pyridazinone ring were found to dramatically decrease potency. researchgate.net

C5-Position: For α1-adrenoceptor antagonists, the presence of a furoylpiperazinyl moiety at the C5-position was a key feature. acs.org The length of the polymethylene chain connecting this moiety to an arylpiperazine group also influenced affinity and selectivity, with a chain of up to seven carbon atoms showing a gradual increase in affinity. acs.orgnih.gov

C6-Position: In a series of pyridazinone-based acetylcholinesterase (AChE) inhibitors, the nature of the substituent at the C6-position was explored. While specific impacts on activity are detailed in various studies, the general finding is that modifications at this position can significantly alter the inhibitory profile of the compounds. nih.gov

The following table summarizes the impact of substituents on the biological activity of pyridazinone derivatives based on selected studies.

| Position | Substituent | Target | Effect on Activity | Reference |

| Ring | Planar Pyridazinone vs. Dihydropyridazinone | PDE4B | Increased Inhibition | nih.gov |

| N-2 | Hydrogen (vs. Methyl) | PDE4B | Optimal for Affinity | nih.gov |

| N-2 | 3,5-difluorophenyl | Glucan Synthase | Potent Inhibition | nih.gov |

| C-4 | 3-fluorocyclopentyloxy (vs. Morpholino) | Glucan Synthase | Potent Inhibition | nih.gov |

| C-5 | Furoylpiperazinyl with 7-carbon chain | α1-adrenoceptor | Increased Affinity | acs.orgnih.gov |

Rational Design Principles for Optimized Bioactivity

The rational design of pyridazinone derivatives involves a systematic approach to modify the scaffold to enhance desired biological activities and pharmacokinetic properties. patsnap.comresearcher.life This process often begins with a lead compound, which is then iteratively modified based on an understanding of its interaction with the biological target. patsnap.com

A key principle in the rational design of pyridazinone-based inhibitors is the strategic modification of different parts of the molecule to probe for improved interactions with the target enzyme. For instance, in the development of novel protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a series of pyridazinone derivatives were designed and synthesized. nih.gov The optimization process led to the identification of compound 10ae (ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate), which showed potent activity against Nicotiana tabacum PPO. nih.gov Further optimization resulted in compound 10bh (ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate), which demonstrated broad-spectrum herbicidal activity. nih.gov This illustrates the principle of fine-tuning substituents to achieve not only high potency but also a desirable spectrum of activity.

Another rational design strategy involves the hybridization of the pyridazinone core with other pharmacologically active moieties. nih.gov For example, to develop dual antimicrobial and anticancer agents, pyridazinone-based derivatives were designed as surrogates for sorafenib (B1663141), a known VEGFR-2 inhibitor. nih.gov The design rationale included:

Mimicking Key Interactions: The phenylurea moiety of sorafenib, known to be crucial for binding to VEGFR-2, was incorporated into the pyridazinone derivatives. nih.gov

Structural Modification: The terminal amide of sorafenib was incorporated within the pyridazinone ring to investigate the effect of this internal amide on activity. nih.gov

Linker Elongation: The urea/thiourea linkers were elongated by inserting a carbonyl group, creating benzoylthiourea (B1224501) moieties to mimic other active compounds. nih.gov

Aromaticity Alteration: The aromaticity of the pyridazine (B1198779) ring was modified to assess its importance for both antimicrobial and anticancer activities. nih.gov

These examples highlight the core principles of rational design: leveraging knowledge of the target, understanding the role of different structural motifs, and systematically exploring chemical space to optimize for multiple properties simultaneously. patsnap.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. youtube.commdpi.com This model then serves as a template for designing new molecules or for screening virtual compound libraries to find novel hits. youtube.commdpi.com

For pyridazinone derivatives, pharmacophore modeling has been successfully applied to understand the structure-activity relationships for α1-adrenoceptor antagonists. acs.orgnih.gov A generated pharmacophore model for these antagonists consisted of a positive ionizable portion, three hydrophobic features, and a hydrogen bond acceptor group. acs.org This model not only rationalized the binding data of the newly synthesized pyridazinones but also demonstrated good statistical significance and predictive power for external compounds. acs.orgnih.gov

Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.comdanaher.com This iterative process involves designing, synthesizing, and testing new analogues. patsnap.com

Several lead optimization strategies are employed for pyridazinone derivatives:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the lead compound's structure to identify key functional groups responsible for its biological activity. patsnap.com

Direct Chemical Manipulation: This includes adding or swapping functional groups, making isosteric replacements, or adjusting ring systems on the pyridazinone core. danaher.com

Computational Methods: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how structural changes will affect target interaction and activity, thus prioritizing synthetic efforts. patsnap.com

An example of lead optimization can be seen in the development of sulfonylurea-based piperazine (B1678402) pyridazinone derivatives as glucan synthase inhibitors. nih.gov Through optimization of the pharmacokinetic profiles within the series, several compounds with improved properties and in vitro potency were discovered. nih.gov

The following table outlines the key components of a pharmacophore model for α1-adrenoceptor antagonist pyridazinone derivatives.

| Pharmacophore Feature | Description |

| Positive Ionizable Portion | A group capable of being positively charged, likely interacting with a negatively charged residue in the receptor. |

| Hydrophobic Features (x3) | Three regions that favor interaction with nonpolar pockets in the receptor. |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond from a donor group in the receptor. |

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. mdpi.comnih.gov This is a widely used technique in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. patsnap.com

In the context of pyridazinone chemistry, bioisosteric replacements have been explored to modulate the activity of these compounds. For example, the replacement of a urea/thiourea moiety with a sulfonamide group was investigated in a series of pyridazinone-based derivatives designed as dual antimicrobial and anticancer agents. nih.gov This bioisosteric replacement aimed to explore its potential to confer the desired biological activities. nih.gov

Another study focused on the synthesis of classical and nonclassical bioisosteres of pyridazine derivatives. mdpi.comresearchgate.net The study found that, in general, nonclassical bioisosteres exhibited better antibacterial and antifungal activity compared to their classical counterparts. mdpi.comresearchgate.net For instance, the introduction of trifluoromethyl groups to create nonclassical bioisosteres in pyrrolo-pyridazine derivatives was a key strategy. mdpi.comresearchgate.net

The concept of bioisosteric replacement is not limited to small functional groups. Entire ring systems can be replaced. For example, in the development of quorum sensing inhibitors, 2-difluoromethylpyridine was successfully used as a bioisosteric replacement for pyridine-N-oxide, leading to compounds with similar or enhanced activity. rsc.org While this example does not directly involve a pyridazinone core, it demonstrates the principle of replacing a heterocyclic system with another that mimics its key properties. A similar strategy could be applied to pyridazinone scaffolds, where replacing a part of a substituent, such as a phenyl ring, with a bioisostere like a bicyclo[1.1.1]pentane or a 3-azabicyclo[3.1.1]heptane core, could lead to improved properties such as solubility and metabolic stability. chemrxiv.org

The following table provides examples of bioisosteric replacements in pyridazinone and related scaffolds and their observed effects.

| Original Group | Bioisosteric Replacement | Scaffold | Observed Effect | Reference |

| Urea/Thiourea | Sulfonamide | Pyridazinone | Explored for potential antimicrobial and anticancer activity | nih.gov |

| Classical Bioisosteres | Nonclassical Bioisosteres (e.g., with CF3 groups) | Pyrrolo-pyridazine | Better antibacterial and antifungal activity | mdpi.comresearchgate.net |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Quorum Sensing Inhibitor | Similar or enhanced activity | rsc.org |

| Pyridine (B92270) Ring | 3-azabicyclo[3.1.1]heptane | Rupatadine Analogue | Improved solubility, metabolic stability, and lipophilicity | chemrxiv.org |

Development of Novel Pyridazinone Scaffolds for Targeted Research Applications

The pyridazinone core is a privileged scaffold, meaning it forms the basis of numerous compounds with a wide range of biological activities. scholarsresearchlibrary.comresearchgate.net This has led to the extensive development of novel pyridazinone-based scaffolds for various targeted research applications, particularly in oncology and infectious diseases. researchgate.netchitkara.edu.in

Pyridazinone derivatives have been designed and synthesized to target a variety of enzymes and receptors implicated in cancer, including:

c-Met kinase researchgate.net

PARP researchgate.net

Tubulin researchgate.net

Dihydrofolate reductase researchgate.net

B-Raf researchgate.net

Bruton's tyrosine kinase (BTK) researchgate.net

FER tyrosine kinase researchgate.netnih.gov

Fibroblast growth factor receptors (FGFRs) researchgate.net

For example, a novel class of pyrido-pyridazinone derivatives was developed as FER tyrosine kinase inhibitors. nih.gov Through optimization, a compound was identified that possessed potent growth inhibition activity against FER-driven cells. nih.gov The synthetic strategy involved the cyclization of a substituted pyridine precursor to form the pyrido-pyridazinone scaffold. nih.gov

In another area, new pyridazinone derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors. mdpi.com The rational design of these compounds led to the synthesis of a series of derivatives, with some showing competitive and reversible MAO-B inhibition and high predicted permeability across the blood-brain barrier. mdpi.com

The versatility of the pyridazinone scaffold is further highlighted by its use in the development of herbicides. researchgate.net Novel pyridazinone-based compounds have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in plant chlorophyll (B73375) biosynthesis. nih.gov This research has led to the discovery of a lead compound with excellent herbicidal activity in vivo, demonstrating the potential of the pyridazinone scaffold in agrochemical research. nih.gov

The ongoing research into pyridazinone chemistry continues to yield novel scaffolds with tailored properties for specific biological targets, underscoring the importance of this heterocyclic system in modern drug discovery and development. researchgate.net

Future Research Directions and Prospects for 4 Acetyl 6 Methylpyridazin 3 2h One

Exploration of Novel Synthetic Pathways

While established methods for synthesizing pyridazinone derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The exploration of novel pathways is crucial for generating diverse libraries of 4-Acetyl-6-methylpyridazin-3(2H)-one analogs for structure-activity relationship (SAR) studies.

Key areas for exploration include:

Green Chemistry Approaches: Implementing principles of green chemistry, such as using environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of synthesis.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, allowing for the rapid synthesis of pyridazinone derivatives.

Catalytic Methods: Developing novel catalytic systems, including metal-based and organocatalysts, to facilitate key bond-forming reactions with higher selectivity and efficiency.

Combinatorial Synthesis: Employing combinatorial chemistry techniques to rapidly generate a large number of diverse analogs by systematically modifying different positions on the pyridazinone core.

An example of a synthetic strategy for a related pyridazinone scaffold involves the reaction of γ-keto acids with hydrazine (B178648) derivatives, which could be adapted and optimized for this compound. mdpi.com Research has demonstrated various synthetic procedures for creating diverse pyridazinone scaffolds, such as starting from isoxazole-pyridazinone intermediates or by modifying substituents at different positions on the ring. mdpi.comuel.ac.uk These existing pathways provide a foundation for developing novel routes to the target compound and its derivatives.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Accelerate the cyclocondensation step in the formation of the pyridazinone ring. |

| Flow Chemistry | High throughput, improved safety for hazardous reactions, easy scalability. | Enable large-scale, automated production of the core scaffold for further derivatization. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. | Develop one-pot procedures to assemble the pyridazinone ring with desired substituents in a single step. |

| C-H Activation | Direct functionalization of the scaffold, reducing the need for pre-functionalized starting materials. | Introduce new functional groups directly onto the pyridazinone ring or methyl group to explore new chemical space. |

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Advanced investigative techniques could include:

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution structures of the compound bound to its target proteins, providing detailed insights into binding modes.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, revealing key interactions and conformational changes that govern activity. researchgate.net

Surface Plasmon Resonance (SPR): To quantitatively measure the binding kinetics (association and dissociation rates) of the compound with its target, providing valuable data for lead optimization.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To identify regions of a target protein that undergo conformational changes upon compound binding.

Molecular docking studies have been successfully used to investigate the interactions of other pyridazinone derivatives with enzymes like COX-1, COX-2, and 15-LOX, showing that stable complexes are formed. mdpi.comnih.gov Applying these and more advanced techniques to this compound will be crucial for understanding its specific mechanism of action and for designing next-generation compounds with improved potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. nih.govmdpi.com Integrating these computational tools into the research pipeline for this compound can significantly enhance the efficiency of discovering novel, potent, and safe drug candidates.

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological activity of novel pyridazinone analogs based on their chemical structures. nih.govslideshare.net

De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties, built around the this compound scaffold.

ADMET Prediction: Employing AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for early-stage deselection of candidates with unfavorable profiles. nih.gov

Virtual Screening: Using deep learning and other ML methods to screen vast virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov

The application of AI can expedite the identification of promising drug candidates and has proven invaluable in drug repurposing. mdpi.com By analyzing complex datasets, AI can help identify novel targets and search for new chemical entities with desired biological activities. mdpi.com

Development of Advanced Preclinical Models for Activity Profiling

To better predict the clinical efficacy of this compound derivatives, it is imperative to move beyond traditional 2D cell cultures and simple animal models. The development and use of more sophisticated preclinical models that more accurately recapitulate human physiology and disease states are a critical future direction.

Examples of advanced preclinical models include:

3D Organoids and Spheroids: These models better mimic the complex cell-cell and cell-matrix interactions of human tissues, providing a more accurate assessment of compound efficacy and toxicity.

Patient-Derived Xenografts (PDXs): In oncology research, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can help evaluate the activity of compounds against tumors that retain the genetic characteristics of the original cancer.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These microfluidic devices contain living human cells in a 3D architecture that simulates the functions of human organs, offering a powerful platform for studying drug responses.

Humanized Mouse Models: Mice engrafted with human cells or genes can provide a more relevant in vivo system for studying the effects of compounds on the human immune system or specific human targets.

The pyridazinone scaffold has been evaluated in various models for anti-inflammatory activity, including assays for NF-κB activity and joint swelling in animal models of arthritis. nih.gov Future research should leverage these more advanced models to gain deeper insights into the therapeutic potential of this compound across a range of diseases.

Potential for Derivatization towards Multi-Targeted Agents in Research

The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The versatile pyridazinone scaffold of this compound is an excellent starting point for designing multi-targeted agents.

Future research in this area could focus on:

Fragment-Based Drug Discovery (FBDD): Combining the pyridazinone core with fragments known to bind to other targets of interest to create hybrid molecules with dual activity.

Pharmacophore Hybridization: Intentionally designing molecules that incorporate the key pharmacophoric features required for activity at two or more distinct biological targets.

Linker Optimization: Systematically varying the length, rigidity, and chemical nature of linkers used to connect the pyridazinone moiety to another pharmacophore to achieve optimal activity at multiple targets.

Given that pyridazinone derivatives have shown activity against a wide array of targets—including cholinesterases nih.govnih.gov, fatty acid-binding protein 4 (FABP4) mdpi.comsemanticscholar.org, and inflammatory pathways nih.gov—there is a strong rationale for exploring the derivatization of this compound to create agents that can modulate several of these targets simultaneously.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste disposal : Segregate chemical waste and use professional disposal services to mitigate environmental risks .

How does solvent polarity influence synthesis efficiency?

Advanced

Ethanol is commonly used due to its polarity, which stabilizes intermediates and facilitates precipitation. Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification. Recrystallization in ethanol/water mixtures improves purity by selectively dissolving byproducts . Solvent choice directly impacts yield (reported up to 70–85% for analogs) and crystal quality.

What structural motifs are critical for pharmacological activity?

Q. Basic

- Dihydropyridazinone ring : Essential for hydrogen bonding with biological targets.

- Acetyl group at position 4 : Modulates electron density and steric effects.

- Methyl group at position 6 : Enhances lipophilicity, influencing bioavailability .

How do computational methods complement experimental data in mechanistic studies?

Advanced

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis, combined with electrostatic potential maps, identifies regions prone to electrophilic/nucleophilic attacks. These methods align with experimental crystallographic data to rationalize reaction pathways .

What strategies improve purity assessment post-synthesis?

Q. Basic

- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate purity.

- Chromatographic methods : HPLC with UV detection at 254 nm confirms homogeneity.

- Elemental analysis : Matches calculated vs. observed C/H/N/O percentages .

How can multi-step synthesis challenges (e.g., low yields) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.